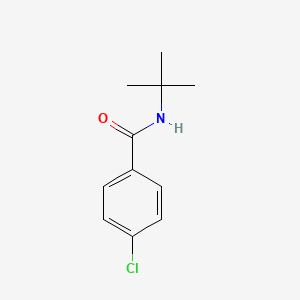

N-(tert-Butyl)-4-chlorobenzamide

Beschreibung

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry Research

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This is attributed to its defined geometry and the presence of hydrogen bond donors and acceptors, which facilitate binding to macromolecular structures like enzymes and receptors. nih.gov Consequently, benzamide derivatives have been extensively investigated and developed for various therapeutic applications. They are integral to the structure of numerous compounds with anticancer, antimicrobial, analgesic, and enzyme-inhibitory activities. nih.govnih.gov For instance, certain N-substituted benzamides have been studied as histone deacetylase (HDAC) inhibitors for cancer therapy and as potential agents against neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netacs.org The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of these molecules. walshmedicalmedia.com

Overview of Halogenated Benzamide Derivatives in Synthetic Strategies

The introduction of halogen atoms, such as chlorine, onto the benzamide scaffold plays a crucial role in synthetic chemistry and drug design. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov In synthetic strategies, halogenated benzamides serve as versatile intermediates. The halogen atom can be readily substituted or used as a handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures. For example, a chlorine atom on the benzene (B151609) ring can influence the electronic properties of the entire molecule, affecting its reactivity and biological function. nih.gov The strategic placement of halogens is a common tactic to enhance the potency and selectivity of bioactive compounds. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEWMCMXPCWIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343087 | |

| Record name | N-tert-Butyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-40-8 | |

| Record name | 4-Chloro-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, particularly FTIR, provide valuable information about the functional groups present in a molecule and can offer insights into hydrogen bonding and conformational preferences.

The FTIR spectrum of N-(tert-Butyl)-4-chlorobenzamide is dominated by characteristic absorption bands corresponding to the vibrations of its functional groups. rsc.orgresearchgate.net

A prominent feature is the N-H stretching vibration, which appears as a sharp band at approximately 3355 cm⁻¹. The position of this band is sensitive to hydrogen bonding; in the solid state or in concentrated solutions, this band may broaden and shift to lower wavenumbers. rsc.org

The most intense absorption in the spectrum is typically the C=O stretching vibration (Amide I band) of the benzamide (B126) group, which is observed around 1650 cm⁻¹. rsc.org The frequency of this band is influenced by the electronic effects of the substituents on the aromatic ring and the N-alkyl group. The bulky tert-butyl group can influence the planarity of the amide linkage, which in turn affects the C=O bond strength and its vibrational frequency. researchgate.net

Other significant bands include the N-H bending vibration (Amide II band) around 1540 cm⁻¹, C-N stretching vibrations, and various C-H stretching and bending vibrations from the aromatic and tert-butyl groups. The C-Cl stretching vibration is typically found in the fingerprint region at lower wavenumbers.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3355 | N-H Stretch |

| ~1652 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend (Amide II) |

Data referenced from the closely related 4-bromo analogue. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns under ionization. The nominal molecular weight of the compound is 211 g/mol . Due to the presence of chlorine, the molecular ion peak in the mass spectrum will appear as a characteristic isotopic cluster, with a major peak for the ³⁵Cl isotope (M⁺) and a smaller peak for the ³⁷Cl isotope (M⁺+2) in an approximate 3:1 ratio of intensity. chemicalbook.comnih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting fragments. A primary fragmentation pathway is the cleavage of the bond between the nitrogen and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of the 4-chlorobenzamide (B146232) cation at m/z 154/156.

A more dominant fragmentation pathway involves the alpha-cleavage of the carbonyl group, leading to the formation of the highly stable 4-chlorobenzoyl cation. This fragment gives a very intense peak and is often the base peak in the spectrum, appearing at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl). chemicalbook.comrsc.org Another significant fragmentation is the loss of the entire tert-butyl group (57 Da), leading to the formation of the [M-57]⁺ ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl/³⁷Cl) | Fragment Ion |

|---|---|

| 211/213 | [M]⁺ (Molecular Ion) |

| 154/156 | [M - C(CH₃)₃]⁺ |

| 139/141 | [Cl-C₆H₄-CO]⁺ (Base Peak) |

| 57 | [C(CH₃)₃]⁺ |

Fragmentation pattern predicted based on chemical structure and data from related compounds. chemicalbook.comnih.govrsc.org

Single-Crystal X-ray Diffraction for Crystal Structure and Supramolecular Interactions

Despite its importance, a published single-crystal X-ray structure for this compound was not found in a review of the scientific literature. The following sections, therefore, discuss the expected structural features based on the known chemical structure of the molecule and by drawing comparisons with similar compounds.

Based on its chemical structure, the this compound molecule consists of a planar 4-chlorophenyl ring connected to a bulky tert-butyl group via an amide linkage. The conformation in the solid state would be primarily defined by the torsion angle between the plane of the phenyl ring and the plane of the amide group. Steric hindrance from the large tert-butyl group would likely cause a significant twist around the C(aryl)-C(carbonyl) bond, leading to a non-planar conformation. This is in contrast to its linear isomer, N-n-butyl-4-chlorobenzamide, which exhibits a nearly planar arrangement between the chlorobenzene (B131634) and amide groups. nih.govnih.gov

The amide group in this compound contains one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of intermolecular hydrogen bonds. It is highly probable that in the solid state, molecules would be linked into chains or dimers via N-H···O=C hydrogen bonds. The specific geometry and strength of these bonds can only be determined through X-ray diffraction. The bulky tert-butyl group might influence the packing arrangement and the type of hydrogen-bonded network that is formed.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule (C-Cl···O).

π-Interactions: The electron-rich aromatic rings can engage in π-π stacking interactions, where the rings of adjacent molecules are packed in a parallel or offset fashion.

C-H···π Interactions: The C-H bonds of the tert-butyl group or the phenyl ring can interact with the π-system of an adjacent aromatic ring.

The interplay of these varied interactions would define the supramolecular architecture of this compound in the solid state. A definitive analysis of these features awaits the successful crystallization and single-crystal X-ray diffraction analysis of the compound.

Polymorphism and Crystallographic Studies of Different Solid Forms

The solid-state characteristics of this compound, including its potential for polymorphism, are crucial for understanding its physical properties and behavior. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence properties such as solubility, melting point, and stability. While extensive crystallographic data for many related benzamide compounds are available, detailed studies focusing specifically on the polymorphic forms of this compound are not widely reported in publicly accessible literature.

Typically, the investigation of polymorphism involves the use of various analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman or IR). These methods allow for the identification and characterization of different crystalline forms by revealing differences in their crystal lattices, thermal behavior, and molecular conformations.

For comparison, studies on analogous N-substituted benzamides have revealed the existence of distinct polymorphs. For instance, research on other benzamide derivatives has detailed how variations in crystallization conditions, such as solvent and temperature, can lead to the formation of different crystal packing arrangements and hydrogen-bonding networks. These differences in the solid state can arise from the conformational flexibility of the molecule, particularly around the amide linkage and the substituent groups on the phenyl ring and the nitrogen atom.

Although specific crystallographic data for different polymorphs of this compound are not available in the searched literature, a hypothetical example of what a data table for two polymorphic forms might look like is presented below. This table is for illustrative purposes to demonstrate the type of data that would be generated from crystallographic studies.

Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123 | 7.456 |

| b (Å) | 15.456 | 18.987 |

| c (Å) | 8.789 | 12.345 |

| α (°) | 90 | 90 |

| β (°) | 95.67 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1368.9 | 1745.8 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.285 | 1.215 |

| Hydrogen Bonds (D-H···A) | N-H···O, C-H···O | N-H···O, C-H···Cl |

This table is a hypothetical representation and is not based on experimental data for this compound.

Further research employing systematic crystallization screening and advanced solid-state characterization techniques would be necessary to identify and fully characterize the potential polymorphic forms of this compound. Such studies would provide valuable insights into its material properties and guide its application in various fields.

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules, offering precise descriptions of electron distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to model its electronic structure. analis.com.mynih.gov These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. analis.com.my A smaller energy gap suggests that the molecule is more reactive. In benzamide derivatives, the distribution of these orbitals is key; the HOMO is often localized on the electron-rich benzene (B151609) ring, while the LUMO may be centered on the carbonyl group and adjacent atoms. This distribution is fundamental for understanding how the molecule interacts with other chemical species, for instance, in potential biological activities where the molecule might act as an inhibitor by donating or accepting electrons. researchgate.netnih.gov

DFT is also instrumental in verifying reaction mechanisms. For example, in reactions involving the amide group or the aromatic ring, DFT can be used to calculate the transition state energies, thus mapping out the most favorable reaction pathway. acs.org This allows for a theoretical validation of proposed mechanisms before undertaking complex experimental work.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is illustrative, based on typical results for similar chloro-benzamide derivatives, as specific values for this compound are not publicly available.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Measures molecular polarity |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data. aps.org These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), are used for precise molecular geometry optimization and energetic calculations. nih.govnih.gov

Energetic calculations provide the total energy of the molecule, which is essential for determining its stability relative to other isomers or conformers. researchgate.net These calculations are also crucial for building a comprehensive picture of the molecule's potential energy surface.

Table 2: Comparison of Selected Geometric Parameters (Note: Calculated values are typical for benzamides from ab initio methods; experimental values are for the related compound N-butyl-4-chlorobenzamide nih.gov.)

| Parameter | Method | Predicted/Experimental Value |

| C=O Bond Length | Ab Initio (e.g., MP2) | ~ 1.23 Å |

| C-N (Amide) Bond Length | Ab Initio (e.g., MP2) | ~ 1.35 Å |

| C-Cl Bond Length | Ab Initio (e.g., MP2) | ~ 1.75 Å |

| Dihedral Angle (Aryl-Amide) | Experimental (X-ray) | 2.54° |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of molecules.

The presence of the bulky tert-butyl group in this compound introduces significant steric hindrance, which governs the molecule's conformational preferences. The most important conformational feature is the rotation around the C-N amide bond and the N-C(tert-butyl) bond. Molecular dynamics (MD) simulations can be used to explore the potential energy landscape associated with these rotations. nih.govchemrxiv.org

By simulating the molecule's movement over time, MD can identify low-energy, stable conformers and the energy barriers between them. For N-substituted benzamides, the steric bulk of the N-substituent is a determining factor in the stability of hydrogen-bonded complexes and self-association patterns. researchgate.net The tert-butyl group would likely restrict the rotation around the amide bond, influencing the molecule's ability to participate in intermolecular interactions like hydrogen bonding, a key factor in its crystal packing and solution behavior.

Computational methods are highly effective at predicting spectroscopic data, which serves as a valuable tool for structural confirmation.

IR Frequencies: DFT calculations can predict the vibrational frequencies of this compound. nih.gov These theoretical frequencies correspond to the stretching and bending modes of different functional groups. Key predicted vibrations would include the N-H stretch, the C=O (Amide I) stretch, and the C-Cl stretch. Studies on N-tert-butyl benzamide show that the C=O stretching frequency is sensitive to solvent effects and steric hindrance. researchgate.net A comparison between calculated and experimental spectra helps in the precise assignment of observed IR bands. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govrsc.org The calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. These predicted values are typically in good agreement with experimental data when referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.gov For this compound, predictions would highlight the distinct signals for the aromatic protons, the NH proton, and the unique signal for the nine equivalent protons of the tert-butyl group.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is predictive, based on computational models and known spectroscopic values for similar functional groups researchgate.netrsc.orgrose-hulman.edu.)

| Spectrum | Functional Group | Predicted Shift/Frequency |

| IR | N-H Stretch | ~ 3330-3360 cm⁻¹ |

| IR | C=O Stretch (Amide I) | ~ 1645-1655 cm⁻¹ |

| IR | C-Cl Stretch | ~ 750-780 cm⁻¹ |

| ¹H NMR | Aromatic Protons (d, d) | δ ~ 7.5-7.7 ppm |

| ¹H NMR | NH Proton (s, broad) | δ ~ 5.9-6.1 ppm |

| ¹H NMR | tert-Butyl Protons (s) | δ ~ 1.45 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~ 166 ppm |

| ¹³C NMR | tert-Butyl Quaternary C | δ ~ 52 ppm |

| ¹³C NMR | tert-Butyl Methyl C | δ ~ 29 ppm |

Structure-Activity Relationship (SAR) and Cheminformatics Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. elsevierpure.com While specific SAR studies focused solely on this compound are not widely documented, the principles can be applied based on research into related benzamide derivatives, which are known to have applications as antitumor agents and enzyme inhibitors. researchgate.netnih.gov

In a typical SAR study, this compound would serve as a parent compound. Cheminformatics tools would then be used to design and evaluate virtual libraries of related molecules with systematic modifications, such as:

Varying the N-substituent: Replacing the tert-butyl group with smaller (e.g., methyl) or larger, more complex groups to probe the steric and electronic requirements of a potential binding pocket.

Modifying the aromatic ring: Changing the position of the chlorine atom (to ortho- or meta-) or replacing it with other halogens (F, Br) or electron-donating/withdrawing groups (e.g., methoxy, nitro). mdpi.com

These virtual compounds would be assessed using techniques like molecular docking to predict their binding affinity to a specific biological target. researchgate.netnih.gov The results help build a predictive model that correlates specific structural features with activity, guiding the synthesis of more potent and selective compounds.

Computational Prediction and Analysis of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Acceptors/Donors)

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are fundamental in computational drug discovery for predicting a compound's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).

Key molecular descriptors for this compound are calculated using computational algorithms. The Topological Polar Surface Area (TPSA) is a crucial descriptor that estimates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen), which correlates well with passive molecular transport through membranes. LogP , the logarithm of the octanol/water partition coefficient, is a measure of a molecule's lipophilicity, influencing its solubility and ability to cross lipid bilayers. The number of hydrogen bond donors and acceptors is critical for determining the molecule's interaction with biological targets like proteins and enzymes.

For this compound, these descriptors suggest a molecule with moderate lipophilicity and limited hydrogen bonding capability, features that collectively influence its potential as a bioactive agent. A related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), was predicted to have high permeability based on Caco-2 cell models, which are derived from human epithelial colorectal adenocarcinoma cells and used to predict oral drug absorption. jppres.com Studies on other benzamide derivatives have utilized software like Spartan to calculate a range of properties including LogP, polarizability, and frontier molecular orbital energies (E HOMO, E LUMO) to build a comprehensive in silico profile. researchgate.net

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | Indicates the elemental composition of the molecule. |

| Molecular Weight | 211.69 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol/Water Partition Coefficient) | 3.1 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Refers to the amide (N-H) group capable of donating a hydrogen bond. |

| Hydrogen Bond Acceptors | 1 | Refers to the carbonyl oxygen (C=O) capable of accepting a hydrogen bond. |

In Silico Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. mdpi.com

While specific docking studies for this compound are not extensively published, research on structurally similar compounds provides valuable insights. For instance, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues were subjected to in silico studies to define their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. nih.gov In another study, a compound containing a tert-butyl group, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, was docked against the DNA gyrase of S. aureus, revealing a binding affinity of -6.6 kcal/mol. growingscience.com Similarly, N-substituted sulfonamides showed binding affinities ranging from -6.8 to -8.2 kcal/mol against the potential drug target 1AZM. nih.govresearchgate.net

These studies demonstrate that the 4-chlorobenzamide scaffold can effectively interact with the active sites of various enzymes, often through hydrogen bonds involving the amide group and hydrophobic interactions from the aromatic ring and its substituents. The tert-butyl group on this compound would be expected to form significant hydrophobic or van der Waals interactions within a protein's binding pocket.

| Ligand/Derivative Series | Protein Target | Reported Binding Affinity (Docking Score) | Key Interactions Noted |

|---|---|---|---|

| N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues | Cyclooxygenase-2 (COX-2) | Not specified | Interaction with the enzyme's active site. nih.gov |

| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase (S. aureus) | -6.6 kcal/mol | Conventional hydrogen bonds and other short interactions. growingscience.com |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 kcal/mol | Binding affinities were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov |

| Benzamide analogues | FtsZ Protein | Not specified | Hydrogen bond interactions with Val 207, Asn 263, and Leu 209. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. unair.ac.id

QSAR studies on benzamide derivatives have been successfully used to guide the design of new therapeutic agents. For example, a 3D-QSAR study was performed on a series of 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors. The resulting model showed excellent statistical quality (r² = 0.99, q² = 0.85) and indicated that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory activity. nih.gov Another study on benzamide analogues as FtsZ inhibitors yielded a statistically significant 3D-QSAR model (R² = 0.8319, Q² = 0.6213), which was used to understand the structural requirements for antimicrobial activity. nih.gov

These models are built using calculated molecular descriptors as independent variables and experimental biological activity (e.g., IC₅₀ values) as the dependent variable. The resulting equations or contour maps highlight which regions of the molecule are sensitive to modifications, guiding chemists to make specific structural changes—such as adding hydrophobic groups or hydrogen bond donors/acceptors—to improve potency. For derivatives of this compound, a QSAR model would likely highlight the importance of the hydrophobic tert-butyl group and the electronic properties of the chloro-substituted phenyl ring in determining biological activity.

| Derivative Series | Biological Activity Modeled | Key Statistical Parameters | Primary Findings |

|---|---|---|---|

| Aminophenyl benzamides | HDAC Inhibition | r² = 0.99, q² = 0.85, F = 631.80 | Hydrophobic character and hydrogen bond donating groups are crucial for activity. nih.gov |

| Three-substituted benzamides | FtsZ Inhibition (Antimicrobial) | R² = 0.8319, Q² = 0.6213, F = 103.9 | A five-featured pharmacophore (acceptor, donor, hydrophobic, two rings) was key. nih.gov |

| Benzylidene hydrazine (B178648) benzamides | Anticancer (A459 cell line) | R² = 0.849, Q² = 0.61, r = 0.921 | The model provides a tool to design new candidates with higher potency. unair.ac.idjppres.com |

Conclusion

N-(tert-Butyl)-4-chlorobenzamide is a halogenated N-substituted benzamide (B126) with clear significance as a synthetic intermediate. Its preparation from readily available starting materials and the reactivity offered by its functional groups make it a valuable building block in organic chemistry. While its direct biological applications are not extensively documented, its role in the synthesis of functional molecules like UV absorbers highlights its importance in applied chemical research. The structural and reactive properties of this compound, understood through spectroscopic and crystallographic analysis of related compounds, provide a solid foundation for its continued use in the development of new chemical entities.

N Tert Butyl 4 Chlorobenzamide As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The chemical architecture of N-(tert-Butyl)-4-chlorobenzamide makes it an ideal precursor for the construction of various heterocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Incorporation into Triazine Derivatives, e.g., Ultraviolet Absorbers

This compound is a key raw material in the production of certain triazine-based ultraviolet (UV) absorbers. google.com These compounds are essential additives in plastics, coatings, and cosmetics to protect against UV degradation. A notable example is the synthesis of the UV absorber known as HEB (Diethylhexylbutamido Triazone). In a two-step, one-pot reaction, this compound is first reacted with melamine (B1676169) in the presence of a catalyst and a base to form an intermediate, N-tert-butyl-4-((4,6-diamino-1,3,5-triazin-2-yl)amino)benzamide. google.com This intermediate is then directly reacted with isooctyl 4-chlorobenzoate (B1228818) to yield the final product. google.com This method is highlighted for its simplicity, use of inexpensive starting materials, and high yield (over 88%) and purity (over 99%), making it suitable for industrial-scale production. google.com

The use of this compound in this process avoids the need for aromatic primary amines, which are often produced via the reduction of nitro compounds, thereby reducing the hazards and costs associated with industrial production. google.com The reaction conditions are carefully controlled, with a gradient temperature approach enhancing the selectivity of the reaction. google.com

Formation of Phthalazine (B143731) Building Blocks via Ortho-Metalation

Precursor for Dibenzo[b,e]google.comirowater.comdiazepines and Quinazoline-4-ones

N-alkylated 2-nitrobenzamides are known intermediates in the synthesis of dibenzo[b,e] google.comirowater.comdiazepines. researchgate.netnih.gov This suggests that a derivative of this compound, specifically a 2-nitro-substituted version, could be a precursor to this class of compounds. The synthesis would likely involve the reduction of the nitro group followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. Dibenzo[b,e] google.comirowater.comdiazepines are structurally related to several centrally acting drugs.

Furthermore, N-acyl-2-nitrobenzamides are documented precursors for 2,3-disubstituted 3H-quinazoline-4-ones. researchgate.netnih.gov This highlights another pathway where a modified this compound could be used to construct a quinazolinone ring system. The synthesis would proceed through the transformation of the benzamide (B126) into a 2-nitro-N-acyl derivative, which would then undergo reductive cyclization to afford the quinazolinone. Quinazolin-4-ones are a significant class of compounds with diverse biological activities, and numerous synthetic methods have been developed for their preparation. organic-chemistry.orgmdpi.com

Design and Synthesis of N-Substituted Benzamide Analogues

The modification of the this compound scaffold allows for the creation of a library of analogues with diverse structural features and potentially different biological activities.

Strategies for Introducing Structural Diversity (e.g., different aryl or alkyl substituents)

The this compound structure provides several handles for introducing structural diversity. The tert-butyl group and the 4-chlorophenyl moiety can be systematically varied to explore the structure-activity relationships (SAR) of the resulting analogues.

Modification of the N-substituent: The tert-butyl group can be replaced with other alkyl or aryl groups. This can be achieved by synthesizing the benzamide from 4-chlorobenzoyl chloride and a different primary or secondary amine. For example, the synthesis of N-butyl-4-chlorobenzamide has been reported, which is structurally similar but with a less bulky n-butyl group. researchgate.netnih.gov The synthesis of a series of N-substituted benzamide derivatives has been undertaken to evaluate their antitumor activities, demonstrating the importance of varying the N-substituent to modulate biological effects. nih.govresearchgate.netepa.gov

Modification of the Aryl Ring: The 4-chlorophenyl ring can be modified by introducing different substituents at various positions. For instance, analogues with different halogen or nitro substitutions on the benzamide ring have been synthesized to study their effects on the inhibition of monoamine oxidase-B. nih.gov The synthesis of various N-substituted benzamides with different substitution patterns on the phenyl ring has been a common strategy to develop new therapeutic agents. nanobioletters.com

The following table provides examples of synthesized N-substituted benzamide analogues, showcasing the structural diversity that can be achieved.

| Compound Name | N-Substituent | Aryl Substituent | Reference |

| N-Butyl-4-chlorobenzamide | n-Butyl | 4-Chlorophenyl | researchgate.netnih.gov |

| N-(2-aminoethyl)benzamide analogues | 2-Aminoethyl | Various halo- and nitro-substituted phenyls | nih.gov |

| N-p-tolylbenzamide | p-Tolyl | Phenyl | nanobioletters.com |

| N-(4-bromophenyl)benzamide | 4-Bromophenyl | Phenyl | nanobioletters.com |

| N-(4-chlorphenyl)benzamide | 4-Chlorophenyl | Phenyl | nanobioletters.com |

These strategies for introducing structural diversity are crucial in the field of drug discovery and materials science, as they allow for the fine-tuning of the properties of the target molecules. The ability to systematically modify the structure of this compound makes it a valuable building block in the design and synthesis of new functional molecules.

Functionalization at Various Positions of the Benzamide Scaffold

The this compound scaffold is a versatile platform for advanced organic synthesis, primarily due to the powerful directing-group capabilities of the N-tert-butylamide moiety. This group can effectively steer functionalization to specific positions on the benzoyl ring, enabling the regioselective introduction of new atoms and functional groups. The primary strategies for achieving this involve the activation of otherwise inert C–H bonds, particularly at the positions ortho to the amide group.

The secondary amide (N-H) and the carbonyl oxygen (C=O) of the N-tert-butylamide group can chelate to a metal center, creating a stable metallacyclic intermediate. This complex-induced proximity effect (CIPE) brings the catalytic metal center close to the C–H bonds at the ortho-positions (C2 and C6) of the benzene (B151609) ring, facilitating their cleavage and subsequent functionalization. wikipedia.orgbaranlab.org This approach, known as Directed Ortho Metalation (DoM), is a cornerstone for modifying the this compound core. wikipedia.org

Given that the C4 position is already occupied by a chloro substituent, functionalization is directed exclusively to the C2 and C6 positions, which are equivalent. This high degree of regioselectivity is a significant advantage in multi-step synthesis.

Iridium-Catalyzed Ortho-Borylation

One of the most powerful methods for functionalizing the benzamide scaffold is the iridium-catalyzed ortho-C–H borylation. This reaction introduces a boronate ester group (e.g., pinacolborane, Bpin) onto the ring, which serves as a versatile handle for a vast array of subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to form C-C, C-N, or C-O bonds.

Research has demonstrated that iridium catalysts, in combination with specific bipyridine-based ligands, can efficiently and selectively borylate the ortho-C–H bonds of N-substituted benzamides. mdpi.com The choice of ligand is crucial for achieving high regioselectivity. For instance, the use of a 5-trifluoromethylated bipyridine ligand (CF3-Bpy) with an [Ir(OMe)(COD)]2 precatalyst has been shown to exclusively direct borylation to the ortho position of various benzamides. d-nb.inforesearchgate.net

While direct studies on this compound are not extensively detailed, the reaction's scope has been proven with closely related substrates, demonstrating its applicability. For example, N-benzylbenzamides bearing either electron-withdrawing (like -Cl and -CF3) or electron-donating (like -Me, -OMe, -t-Bu) groups at the para-position undergo smooth ortho-borylation in excellent yields. mdpi.com The reaction tolerates the 4-chloro substituent well, delivering the desired ortho-borylated product with high efficiency. mdpi.com

The general reaction conditions involve heating the benzamide substrate with a boron source, typically bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a catalytic amount of an iridium precursor and a specialized ligand. mdpi.comd-nb.info

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 4-Chloro-N-benzylbenzamide | [Ir(OMe)(COD)]₂ / CF₃-Bpy | 2-Boryl-4-chloro-N-benzylbenzamide | 98% | mdpi.com |

| 4-(tert-Butyl)-N-benzylbenzamide | [Ir(OMe)(COD)]₂ / CF₃-Bpy | 2-Boryl-4-(tert-butyl)-N-benzylbenzamide | >91% | mdpi.com |

| N,N-Dimethylbenzamide | [Ir(OMe)(COD)]₂ / 5-(Trifluoromethyl)-2,2'-bipyridine | 2-Boryl-N,N-dimethylbenzamide | 83% | d-nb.info |

This table presents data from representative iridium-catalyzed ortho-borylation reactions on benzamide substrates analogous to this compound, demonstrating the methodology's effectiveness.

Ortho-Metalation and Annulation Reactions

Beyond borylation, the ortho-lithiated species generated from N-tert-butylbenzamides via DoM can react with various other electrophiles. Furthermore, the amide group can direct transition-metal-catalyzed C-H activation for annulation reactions, building complex fused-ring systems.

In one notable strategy, the N-chloro derivative of the parent amide is used as a reactive synthon. Cobalt-catalyzed C-H activation and [4+2] annulation of N-chlorobenzamides with alkynes or vinyl silanes provide a direct route to isoquinolone derivatives. The N-Cl bond serves as an internal oxidant under redox-neutral conditions, making the process highly efficient. This methodology highlights how the N-(tert-butyl)amide group, when modified to an N-chloroamide, can participate in more complex cyclization cascades, again with functionalization occurring at the ortho position.

Applications in Materials Science and Functional Materials Research

Investigation of N-(tert-Butyl)-4-chlorobenzamide in Specialty Chemical Production

This compound serves as a crucial and cost-effective raw material in the manufacturing of high-performance ultraviolet (UV) absorbers, which are specialty chemicals used in sunscreens and other cosmetic products. google.comspecialchem.com Its most notable application is in the synthesis of Diethylhexyl Butamido Triazone, a highly effective and photostable UVB filter also known by the trade name Uvasorb HEB. google.comspecialchem.comspecialchem.com

Research detailed in patent literature describes an efficient, two-step, one-pot reaction method to produce this complex triazine-based UV absorber, starting from this compound and melamine (B1676169). google.com This process is highlighted for its simple route, high yield, and high product purity, making it suitable for industrial-scale production. google.com

The synthesis process generally involves:

First Step: Melamine is reacted with this compound in the presence of a catalyst (e.g., cuprous chloride) and a base. This initial reaction forms an intermediate, N-tert-butyl-4-(4,6-diamino-1,3,5-triazin-2-yl)aminobenzamide. google.com

Second Step: Without isolating the intermediate, a second reactant (isooctyl 4-chlorobenzoate (B1228818) or similar) and additional base are added to the reaction mixture. The temperature is then raised to complete the formation of the final product, Diethylhexyl Butamido Triazone. google.com

The specific conditions, such as temperature, reaction time, and the choice of base, can be adjusted to optimize the yield and purity of the final specialty chemical. The findings from different examples within the patented process are summarized below.

Interactive Table: Synthesis of Diethylhexyl Butamido Triazone Using this compound

| Example | Step 1 Temperature | Step 1 Duration | Step 2 Temperature | Step 2 Duration | Base (Step 2) | Final Product Yield | Final Product Purity |

| 1 | 90°C | 16 hours | 120°C | 28 hours | Potassium Hydroxide | 90% | 99.18% |

| 2 | 110°C | 18 hours | 140°C | 24 hours | Sodium Bicarbonate | 88% | 99.01% |

| 3 | 100°C | 17 hours | 130°C | 26 hours | Not Specified | 89% | 99.11% |

Data sourced from patent CN110229113B, which outlines a preparation method for the ultraviolet absorber HEB (Diethylhexyl Butamido Triazone). google.com

Exploration in Functional Materials Development

While this compound is established as a synthetic intermediate, its potential as a functional material itself is an area of scientific interest, largely informed by studies on structurally related molecules. The development of functional molecular materials depends heavily on controlling the solid-state arrangement of molecules, which is dictated by intermolecular interactions and can lead to phenomena like polymorphism (the ability of a substance to exist in multiple crystal forms).

Investigations into the crystal structure of the related isomer, N-Butyl-4-chlorobenzamide (which features a linear butyl group instead of a branched tert-butyl group), reveal the critical role of specific intermolecular forces. nih.govresearchgate.net In this molecule, N—H⋯O hydrogen bonds link molecules into rows, and short intermolecular Cl⋯Cl interactions (3.4225 Å) further connect these rows into sheets. nih.govresearchgate.net These interactions, along with weaker C—H⋯O and C—H⋯π forces, create a well-defined three-dimensional network. nih.govresearchgate.net It is plausible that this compound engages in similar hydrogen and halogen bonding; however, the steric bulk of the tert-butyl group would likely lead to a distinctly different crystal packing, potentially altering the material's physical properties such as melting point, solubility, and stability.

Furthermore, the broader class of N-substituted benzamides is known to exhibit polymorphism. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize in at least two different polymorphic forms, one orthorhombic and one triclinic. mdpi.comresearchgate.net Different polymorphs arise from variations in molecular conformation and intermolecular interactions, leading to different crystal packing and, consequently, distinct physical properties. mdpi.com The study of polymorphism is crucial in materials science and pharmaceuticals, as the properties of a solid can be tuned by selecting a specific crystal form. Exploration into the crystallization behavior of this compound could similarly uncover polymorphs with unique characteristics, opening avenues for its application in functional materials development.

Analytical Methodologies for Research and Characterization

Development and Validation of Analytical Techniques for Compound Detection

The detection and quantification of N-(tert-Butyl)-4-chlorobenzamide in various matrices would necessitate the development and validation of sensitive and specific analytical methods. Based on the analysis of structurally related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable and suitable techniques. icm.edu.plbg.ac.rs

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method would likely be the primary choice for the analysis of this compound. icm.edu.pl The development of such a method would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time.

Column: A C18 column is a common and effective choice for separating non-polar to moderately polar compounds like this compound. icm.edu.pl

Mobile Phase: The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. usp.br The ratio would be optimized to ensure adequate retention and separation from any impurities.

Detection: A UV detector would be suitable, as the benzamide (B126) structure contains a chromophore that absorbs UV light. icm.edu.pl The maximum absorption wavelength (λmax) would be determined by scanning a purified sample of the compound.

Validation: Following the International Council for Harmonisation (ICH) guidelines, the developed method would undergo rigorous validation to ensure its suitability for its intended purpose. usp.brresearchgate.net Key validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. icm.edu.pl

Accuracy: Assessing the closeness of the test results to the true value, often determined by recovery studies. researchgate.net

Precision: Measuring the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), offers another powerful technique for the analysis of this compound. This method is highly sensitive and provides detailed structural information, aiding in unequivocal identification. The NIST Chemistry WebBook contains gas chromatography data for the related compound, 4-Chlorobenzamide (B146232), N-(4-chlorobenzoyl)-N-butyl-, which indicates the feasibility of this technique for similar structures. nist.gov

Use as a Reference Standard in Chromatographic and Spectroscopic Methods

In the realm of analytical chemistry, the availability of a high-purity reference standard is paramount for the accurate quantification of a compound. This compound, when purified to a high degree, serves as a reference standard for calibrating analytical instruments and validating methods.

In chromatographic techniques like HPLC and GC, a precisely weighed amount of the reference standard is used to prepare calibration curves. icm.edu.pl These curves plot the instrument's response against known concentrations of the standard. The concentration of the compound in an unknown sample is then determined by comparing its response to the calibration curve.

For spectroscopic methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), the spectrum of the reference standard provides a definitive fingerprint for the compound. The IR spectrum of the related 4-chlorobenzamide is available in the NIST database and serves as a comparative reference. nist.gov Similarly, the mass spectrum of a reference standard is used to confirm the identity of the compound in a sample by matching the fragmentation pattern. nist.gov

The following table summarizes the key analytical data for this compound and related compounds, which are essential when using it as a reference standard.

| Property | Value/Information | Source |

| Chemical Formula | C11H14ClNO | chemicalbook.com |

| Molecular Weight | 211.69 g/mol | chemicalbook.com |

| CAS Number | 42498-40-8 | chemicalbook.com |

| Typical Analytical Technique | High-Performance Liquid Chromatography (HPLC) | icm.edu.plusp.br |

| Common HPLC Detector | UV Spectrophotometer | icm.edu.pl |

| Alternative Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nist.gov |

It is important to note that some suppliers of this compound provide it for research purposes without extensive analytical data, placing the responsibility on the researcher to confirm its identity and purity before use as a reference standard. sigmaaldrich.com

Future Research Directions and Outlook

Untapped Synthetic Avenues and Catalyst Development

The synthesis of N-substituted amides is a cornerstone of organic chemistry, yet there is continuous demand for more efficient, sustainable, and atom-economical methods. For N-(tert-Butyl)-4-chlorobenzamide, future research could transcend classical methods and embrace modern catalytic systems.

Exploration of Novel Catalytic Systems: Current syntheses may rely on established methods, but the field of amide bond formation is rapidly evolving. Untapped avenues include the use of novel catalysts that operate under milder conditions. Research into earth-abundant metal catalysts, such as those based on iron, copper, and manganese, presents a sustainable alternative to precious metal catalysts like palladium and rhodium. researchgate.net For instance, the use of copper(II) triflate (Cu(OTf)₂) has been shown to be effective for synthesizing N-tert-butyl amides via the Ritter reaction under solvent-free conditions, an approach that could be further optimized. researchgate.net Additionally, boronic acid-based catalysts have demonstrated high efficiency for direct amide synthesis at room temperature, offering a promising route for investigation. acs.org

Green and Sustainable Synthesis: Future synthetic strategies should align with the principles of green chemistry. This includes exploring:

Photoredox Catalysis: Visible-light-mediated synthesis offers a powerful and sustainable method for forming amide bonds under exceptionally mild conditions, often at room temperature. nih.gov

Enzymatic Synthesis: Biocatalysis provides a highly selective and environmentally benign route. Investigating the reverse reaction of enzymes like N-substituted formamide deformylase could lead to novel biocatalytic pathways for producing N-benzyl carboxamides and related compounds. nih.gov

Flow Chemistry: Applying continuous-flow photochemistry and other catalytic reactions can enhance scalability, safety, and efficiency compared to traditional batch processing. nih.gov

A summary of potential catalytic approaches is presented in Table 1.

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Earth-Abundant Metal Catalysis | Low cost, low toxicity, sustainability. | Developing novel Fe, Cu, and Mn-based catalyst systems. |

| Photoredox Catalysis | Mild reaction conditions, use of renewable energy. | Designing new photosensitizers and reaction pathways. nih.gov |

| Organocatalysis | Metal-free, avoids toxic metal contamination. | Exploring boronic acid and N-heterocyclic carbene catalysts. acs.orgresearchgate.net |

| Biocatalysis | High selectivity, environmentally friendly. | Screening and engineering enzymes for amide synthesis. nih.gov |

Advanced Computational Design of Analogues with Tailored Interactions

Computational chemistry provides a powerful toolkit for accelerating the discovery of new molecules with enhanced properties. emanresearch.orgemanresearch.org For this compound, a systematic in silico approach can guide the synthesis of analogues with fine-tuned interactions for specific biological or material science applications.

Structure-Based and Ligand-Based Drug Design: A directed research program could employ a suite of computational tools to design novel analogues. emanresearch.org

Target Identification: Based on the known biological activities of benzamides (e.g., anticancer, antimicrobial), specific protein targets like histone deacetylases (HDACs), DNA topoisomerase II, or the bacterial cell division protein FtsZ can be selected. nih.govtandfonline.comnih.govresearchgate.net

Molecular Docking: The existing this compound structure can be used as a scaffold. Molecular docking simulations can predict how modifications—such as altering substituents on the phenyl ring or replacing the tert-butyl group—affect the binding affinity and orientation of the molecule within the active site of a target protein. nih.govfrontiersin.orgnih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the ligand-protein complex over time, providing deeper insights into the binding dynamics and affirming the interaction's viability. frontiersin.org

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to prioritize the most promising candidates for synthesis. nih.govresearchgate.net In parallel, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to ensure that the designed analogues possess favorable drug-like profiles. tandfonline.comgrowingscience.com

This computational workflow allows for the rational design of new compounds, maximizing the probability of success while minimizing the synthetic effort required.

Broader Exploration of Molecular Targets in Biological Research

The benzamide (B126) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological functions. nih.gov While N-substituted benzamides are known to exhibit anticancer, antimicrobial, and anti-inflammatory activities, the specific molecular targets of this compound are not well-defined. nih.govmdpi.comcyberleninka.ru

Systematic Screening and Target Identification: A significant future research direction is the systematic elucidation of the molecular mechanisms behind its bioactivity.

Target-Based Screening: The compound and its rationally designed analogues should be screened against panels of known benzamide targets. Key protein families to investigate include histone deacetylases (HDACs), DNA topoisomerases, protein kinases (such as ABL1 kinase), and microbial enzymes like DNA gyrase and FtsZ. nih.govtandfonline.comresearchgate.netfrontiersin.orggrowingscience.com

Phenotypic Screening: An unbiased approach involves screening the compound in various disease-relevant cellular or organismal models (e.g., cancer cell lines, bacterial strains) to identify a desired phenotype.

Target Deconvolution: Once a biological effect is confirmed, modern chemical biology techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches can be employed to identify the specific molecular target(s) responsible for the observed activity.

Discovering the molecular targets of this compound would not only clarify its mechanism of action but also enable its optimization as a potential therapeutic lead or tool compound for biological research. Table 2 outlines potential biological targets for future investigation based on activities of related benzamide structures.

| Biological Activity Class | Potential Molecular Target(s) | Relevant Research Area |

| Anticancer | Histone Deacetylases (HDACs), DNA Topoisomerase II, ABL1 Kinase. tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net | Oncology |

| Antimicrobial | FtsZ, DNA Gyrase. nih.govgrowingscience.com | Infectious Diseases |

| Antidiabetic | Glucokinase. nih.gov | Metabolic Disorders |

| Neurological | Potassium Channels, Metabotropic Glutamate Receptors. nih.govnih.gov | Neuroscience |

Integration into Novel Material Science Architectures

Beyond its biological potential, the structural features of this compound make it an attractive candidate for applications in materials science. Its defined geometry and capacity for specific intermolecular interactions can be harnessed to create new functional materials.

Crystal Engineering and Supramolecular Chemistry: The solid-state packing of molecules is dictated by non-covalent interactions. The crystal structure of the related N-Butyl-4-chlorobenzamide reveals the importance of N—H⋯O hydrogen bonds and short Cl⋯Cl interactions in defining its supramolecular architecture. nih.gov

Cocrystal Design: By leveraging these predictable hydrogen bonding patterns, this compound can be combined with other pharmaceutically acceptable coformers to create cocrystals. nih.gov This crystal engineering approach can systematically tune critical physicochemical properties like solubility, stability, and bioavailability.

Polymorphism Studies: A thorough investigation of its polymorphic landscape could reveal different crystalline forms with distinct properties, which is crucial for pharmaceutical development and materials design. mdpi.comacs.org

Functional Polymers and Materials: The compound can also serve as a monomer or a functional building block for larger molecular architectures.

UV Absorbers: this compound is already used as a raw material in the synthesis of Diethylhexyl Butamido Triazone, a highly effective ultraviolet (UV) absorber used in sunscreens. google.com Future work could focus on incorporating this or similar benzamide moieties into polymer backbones or coatings to create materials with inherent UV protection.

Organoselenium Compounds: N-substituted benzamides can serve as precursors for N-aryl-N-(arylenethyl) benzoselenoamides, which are of interest for their potential in new synthetic materials. mdpi.com

By exploring its role in supramolecular assembly and as a precursor for functional molecules, researchers can integrate this compound into novel material architectures with tailored properties for a range of applications, from pharmaceuticals to advanced coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.